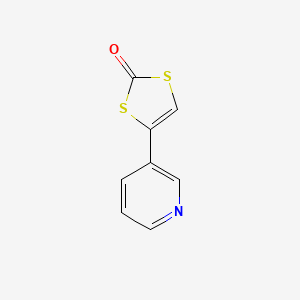

4-(3-Pyridyl)-1,3-dithiol-2-one

Description

Properties

IUPAC Name |

4-pyridin-3-yl-1,3-dithiol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NOS2/c10-8-11-5-7(12-8)6-2-1-3-9-4-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUVHSMHZWVITH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyridyl)-1,3-dithiol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-pyridylthiol with carbon disulfide in the presence of a base, followed by oxidation to form the desired dithiol-2-one structure. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for cost-effectiveness and scalability, with considerations for the safe handling of reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyridyl)-1,3-dithiol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dithiol-2-one to corresponding thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that 4-(3-Pyridyl)-1,3-dithiol-2-one exhibits significant antimicrobial properties. A study indicated that derivatives of this compound were tested against various bacterial strains, demonstrating effective inhibition of growth. The mechanism is believed to involve the disruption of bacterial cell membranes due to the thiol groups present in the dithiol structure .

Anticancer Properties

Another area of interest is the anticancer potential of this compound. In vitro studies have reported that this compound can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of apoptotic pathways. For instance, it was observed that treatment with this compound led to a significant decrease in cell viability in several cancer cell lines .

Materials Science

Organic Conductors

The compound's ability to form charge-transfer complexes makes it a candidate for use in organic electronic materials. Tetrathiafulvalene (TTF) derivatives, which include 1,3-dithioles like this compound, are known for their electron-donating properties. They have been utilized in the development of organic semiconductors and photovoltaic devices .

Synthesis of Nanomaterials

Recent studies have explored the use of this compound in synthesizing metal nanoparticles. The thiol groups facilitate the reduction of metal ions, leading to the formation of stable nanoparticles with potential applications in catalysis and sensing technologies .

Coordination Chemistry

Ligand Properties

As a bidentate ligand, this compound can coordinate with various metal ions to form complexes. These metal-ligand complexes have been studied for their catalytic activities in organic transformations. For example, complexes formed with palladium and platinum have shown enhanced activity in cross-coupling reactions .

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of several dithiol compounds against Staphylococcus aureus and Escherichia coli. The results are summarized below:

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 32 µg/mL |

| Control (Standard Antibiotic) | 16 µg/mL |

This table indicates that while the compound has promising antimicrobial activity, it is less potent than standard antibiotics.

Case Study: Anticancer Activity

In vitro testing on cancer cell lines demonstrated the following effects:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | ROS Generation |

| HeLa (Cervical Cancer) | 10 | Apoptosis Induction |

These findings suggest that this compound could serve as a foundation for developing new anticancer therapies.

Mechanism of Action

The mechanism by which 4-(3-Pyridyl)-1,3-dithiol-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. Pathways involved may include oxidative stress response or signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 4-(Pyridin-2-yl)-1,3-dithiol-2-one

The positional isomer 4-(Pyridin-2-yl)-1,3-dithiol-2-one differs only in the substitution site of the pyridyl group (2- vs. 3-position). Key distinctions include:

- Molecular Geometry : X-ray crystallography reveals that the 2-pyridyl isomer exhibits near-planar geometry (maximum deviation: 0.060 Å) with short S···S contacts (3.510 Å) and weak C–H···O hydrogen bonds, influencing crystal packing .

- Synthetic Utility : The 2-pyridyl variant is synthesized via literature procedures involving slow evaporation of THF solutions, whereas the 3-pyridyl analogue’s synthesis is less documented but likely follows similar pathways .

- Applications : Both isomers serve as intermediates for tetrathiafulvalene (TTF)-pyridine ligands, but the 3-pyridyl substitution may offer distinct steric and electronic effects in metal coordination .

Table 1: Structural and Physical Comparison of Pyridyl-Dithiol-2-one Isomers

Thieno-Fused Analogues: Thieno[3,4-d]-1,3-dithiol-2-one

Thieno[3,4-d]-1,3-dithiol-2-one incorporates a fused thiophene ring, diverging from the pyridyl-substituted dithiol-2-one. Key differences include:

- Electronic Properties: The thieno-fused system enhances π-conjugation, making it suitable for conductive polymers. In contrast, the pyridyl group in this compound introduces nitrogen-based lone pairs for metal coordination .

- Applications: Thieno derivatives are precursors for polythiophenes used in organic electronics, whereas pyridyl-dithiol-2-ones are explored as ligands for transition-metal complexes .

Pyrazine-Coupled Derivatives: 4-(1,3-Dioxolan-2-yl)-5-(pyrazin-2-yl)-1,3-dithiol-2-one

This compound couples a pyrazine ring with a dithiol-2-one unit, differing from the pyridyl-substituted analogue. Notable contrasts include:

- Synthesis : The pyrazine derivative requires stannylation and coupling reactions, while pyridyl-dithiol-2-ones may utilize simpler substitution protocols .

- Novelty: The pyrazine-coupled structure is unreported in literature, highlighting the uniqueness of heteroaromatic substitutions in dithiol-2-one chemistry .

Functional Analogues: Tobacco-Specific Nitrosamines (TSNAs)

Key contrasts include:

- Toxicity: NNK and NNAL are potent carcinogens metabolized via cytochrome P450 enzymes (e.g., CYP2A13) to DNA-reactive intermediates . The dithiol-2-one compound lacks reported carcinogenicity.

- Metabolic Pathways : NNK undergoes α-hydroxylation and glucuronidation, whereas this compound’s metabolism remains unstudied .

Table 2: Functional Comparison with 3-Pyridyl-Containing Carcinogens

Q & A

Q. What are the established synthetic protocols for 4-(3-Pyridyl)-1,3-dithiol-2-one, and how are intermediates characterized?

A common approach involves nucleophilic substitution or cyclization reactions using pyridyl precursors. For example, sodium salts of dithiane-protected intermediates (e.g., 4-(1,3-dithian-2-yl)-4-(3-pyridyl)butan-1-ol) can be reacted with anhydrous THF under inert conditions, followed by deprotection using agents like N-chlorosuccinimide. Key intermediates are purified via silica gel column chromatography and characterized using -NMR, high-resolution mass spectrometry (HRMS), and crystallography to confirm regioselectivity and structural integrity .

Q. What safety protocols are recommended for handling pyridyl-containing dithiolones in laboratory settings?

Follow general guidelines for pyridyl derivatives:

- Use nitrile gloves, protective eyewear, and flame-resistant lab coats to avoid skin/eye contact.

- Conduct reactions in fume hoods to mitigate inhalation risks.

- Dispose of waste via certified hazardous waste services to prevent environmental contamination. These measures align with safety data for structurally related pyridyl compounds .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- -NMR : Identify pyridyl proton environments (e.g., aromatic protons at δ 8.5–9.0 ppm) and dithiolone ring signals.

- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with ≤2 ppm mass accuracy.

- X-ray crystallography : Resolve bond lengths and angles, particularly for the dithiolone ring and pyridyl substituent .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound derivatives?

- Optimize reaction stoichiometry : Excess sodium salts (e.g., NaH) may improve nucleophilic addition efficiency.

- Solvent selection : Anhydrous THF or DMF enhances intermediate stability.

- Temperature control : Reactions at 0–5°C reduce side-product formation during cyclization. Post-synthetic purification via gradient elution (hexane/ethyl acetate) can isolate target compounds ≥95% purity .

Q. What strategies resolve contradictions in reported spectral data for pyridyl-dithiolone adducts?

- Cross-validate techniques : Compare NMR data with X-ray structures to confirm assignments (e.g., pyridyl vs. dithiolone protons).

- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., oxidized dithiolone species). Discrepancies in melting points or solubility may arise from polymorphic forms, requiring differential scanning calorimetry (DSC) analysis .

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

- Isotopic labeling : Use -labeled dithiolones to track bond formation via -NMR.

- Kinetic profiling : Monitor reaction progress under varying temperatures/pH to identify rate-limiting steps. Computational modeling (DFT) can predict electron density distribution, highlighting nucleophilic/electrophilic sites .

Q. What methodologies assess the stability of this compound under physiological conditions?

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C and analyze degradation via LC-MS.

- Oxidative stress tests : Expose to HO or cytochrome P450 enzymes to simulate metabolic pathways. Stability data inform applications in medicinal chemistry (e.g., prodrug design) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.